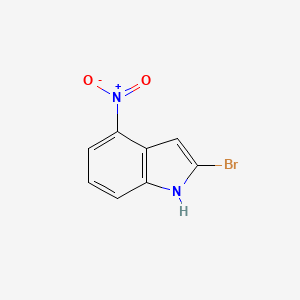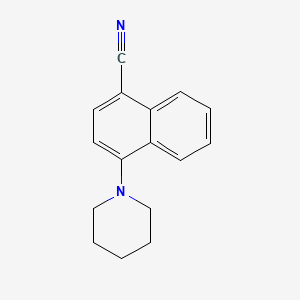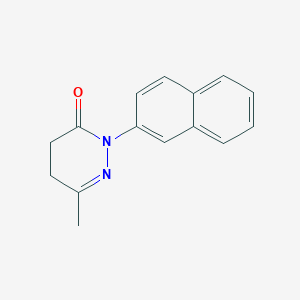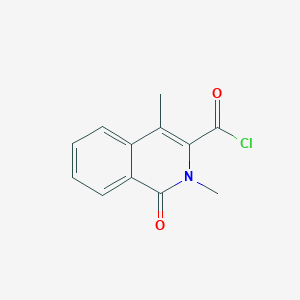
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of iminium salts to the desired product.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation step and alkylating agents for the N-alkylation step . The reaction conditions are generally mild, ensuring high yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions are N-substituted 3,4-dihydroisoquinolinone derivatives, which have various applications in medicinal chemistry .
Scientific Research Applications
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable intermediates and react with specific enzymes and receptors . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone: A related compound with similar structural features and biological activities.
N-alkylated 3,4-dihydroisoquinolinones: Compounds with substituents at the 3-position, exhibiting improved biostability and pharmacological properties.
Uniqueness
2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carbonyl chloride is unique due to its specific substitution pattern, which enhances its stability and reactivity in various chemical and biological contexts . This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
89929-03-3 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2,4-dimethyl-1-oxoisoquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C12H10ClNO2/c1-7-8-5-3-4-6-9(8)12(16)14(2)10(7)11(13)15/h3-6H,1-2H3 |
InChI Key |
ZTAHESMSDLEBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)
![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)

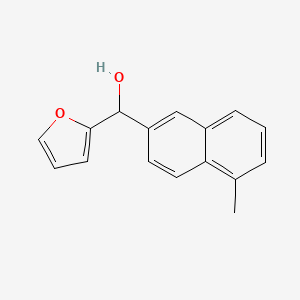
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
